Cas no 98532-00-4 (1-aminooxy-3-aminopropane)

1-aminooxy-3-aminopropane Properties
Names and Identifiers
-
- 1-aminooxy-3-aminopropane
- O-(3-aminopropyl)hydroxylamine
- 98532-00-4
- Q27074476
- 3-aminooxy-1-aminopropane
- DTXSID20243634
- 3-(aminooxy)propan-1-amine
- EN300-6981930
- XAP
- 1-Propanamine, 3-(aminooxy)-
- AKOS006348478
- 3-Aminooxy-1-propanamine
- BDBM50005719
- O-(3-Aminopropyl)hydroxylamine, dihydrochloride
- GTPL5139
- (APA)O-(3-Amino-propyl)-hydroxylamine
- CHEMBL281021
- DTXCID50166125
-
- Inchi: InChI=1S/C3H10N2O/c4-2-1-3-6-5/h1-5H2
- InChIKey: VSZFWDPIWSPZON-UHFFFAOYSA-N
- SMILES: C(CN)CON
Computed Properties
- 精确分子量: 90.079
- 同位素质量: 90.079
- Isotope Atom Count: 0
- 氢键供体数量: 2
- 氢键受体数量: 3
- 重原子数量: 6
- 可旋转化学键数量: 3
- 复杂度: 24.8
- 共价键单元数量: 1
- 确定原子立构中心数量: 0
- 不确定原子立构中心数量: 0
- 确定化学键立构中心数量: 0
- 不确定化学键立构中心数量: 0
- 拓扑分子极性表面积: 61.3A^2
- Surface Charge: 0
- 互变异构体数量: nothing
- XLogP3: -1.3
Experimental Properties
- Density: 0.981
- Boiling Point: 209.8°C at 760 mmHg
- 闪点: 101.8°C
- Refractive Index: 1.452
1-aminooxy-3-aminopropane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6981930-0.1g |
O-(3-aminopropyl)hydroxylamine |
98532-00-4 | 95.0% | 0.1g |
$1081.0 | 2025-03-12 | |
Enamine | EN300-6981930-0.05g |
O-(3-aminopropyl)hydroxylamine |
98532-00-4 | 95.0% | 0.05g |
$1032.0 | 2025-03-12 | |
Enamine | EN300-6981930-0.25g |
O-(3-aminopropyl)hydroxylamine |
98532-00-4 | 95.0% | 0.25g |
$1131.0 | 2025-03-12 | |
Enamine | EN300-6981930-0.5g |
O-(3-aminopropyl)hydroxylamine |
98532-00-4 | 95.0% | 0.5g |
$1180.0 | 2025-03-12 | |
Enamine | EN300-6981930-2.5g |
O-(3-aminopropyl)hydroxylamine |
98532-00-4 | 95.0% | 2.5g |
$2408.0 | 2025-03-12 | |
Enamine | EN300-6981930-5.0g |
O-(3-aminopropyl)hydroxylamine |
98532-00-4 | 95.0% | 5.0g |
$3562.0 | 2025-03-12 | |
Enamine | EN300-6981930-10.0g |
O-(3-aminopropyl)hydroxylamine |
98532-00-4 | 95.0% | 10.0g |
$5283.0 | 2025-03-12 | |
Enamine | EN300-6981930-1.0g |
O-(3-aminopropyl)hydroxylamine |
98532-00-4 | 95.0% | 1.0g |
$1229.0 | 2025-03-12 |
1-aminooxy-3-aminopropane Literature
-
Jianbing Huang,Hui Liang,Du Cheng,Jiang Lu Polym. Chem. 2016 7 1792
-
Stéphane Le Gac,Martin Foucart,Pascal Gerbaux,Eric Defrancq,Cécile Moucheron,Andrée Kirsch - De Mesmaeker Dalton Trans. 2010 39 9672
Additional information on 1-aminooxy-3-aminopropane
1-Aminooxy-3-Aminopropane (CAS No. 98532-00-4): A Versatile Compound in Chemical and Pharmaceutical Research
1-Aminooxy-3-aminopropane (CAS No. 98532-00-4) is a multifunctional compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in chemical and pharmaceutical research. This compound, also known as aminooxypropylamine, is characterized by its aminooxy and amino functional groups, which make it highly reactive and versatile for a wide range of synthetic transformations.
The aminooxy group in 1-aminooxy-3-aminopropane is particularly noteworthy for its ability to form stable covalent bonds with aldehydes and ketones, making it an excellent reagent for the synthesis of carbamates and ureas. This property has been extensively utilized in the development of bioconjugates and prodrugs, where the compound serves as a linker between different molecular components. The amino group, on the other hand, provides additional reactivity and can be used for further functionalization, such as acylation or alkylation reactions.
Recent studies have highlighted the potential of 1-aminooxy-3-aminopropane in the field of drug delivery. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that 1-aminooxy-3-aminopropane can be used to modify the surface of nanoparticles, enhancing their stability and targeting capabilities. This modification allows for the controlled release of therapeutic agents, improving their efficacy and reducing side effects. The ability to tailor the properties of nanoparticles using 1-aminooxy-3-aminopropane opens up new possibilities for targeted drug delivery systems.
In addition to its applications in drug delivery, 1-aminooxy-3-aminopropane has shown promise in the development of antibody-drug conjugates (ADCs). ADCs are a class of highly potent biopharmaceutical drugs that combine the targeting specificity of antibodies with the cytotoxic activity of small-molecule drugs. The aminooxy group in 1-aminooxy-3-aminopropane can be used to conjugate therapeutic payloads to antibodies, ensuring precise targeting and enhanced therapeutic outcomes. A recent study in *Bioconjugate Chemistry* reported that ADCs synthesized using 1-aminooxy-3-aminopropane exhibited improved stability and efficacy compared to traditional conjugation methods.
The versatility of 1-aminooxy-3-aminopropane extends beyond pharmaceutical applications. In materials science, this compound has been explored for its potential in the synthesis of advanced polymers and coatings. The reactivity of the aminooxy group allows for the formation of stable cross-links within polymer networks, enhancing their mechanical properties and chemical resistance. A study published in *Macromolecules* demonstrated that polymers modified with 1-aminooxy-3-aminopropane exhibited superior thermal stability and mechanical strength, making them suitable for use in high-performance applications such as aerospace and automotive industries.
Furthermore, 1-aminooxy-3-aminopropane has been investigated for its role in catalysis. The presence of both aminooxy and amino groups provides multiple sites for coordination with metal ions, making it an effective ligand for various catalytic processes. Research published in *Catalysis Today* showed that complexes formed with 1-aminooxy-3-aminopropane exhibited high catalytic activity and selectivity in reactions such as hydrogenation and oxidation. These findings highlight the potential of this compound as a versatile ligand in homogeneous catalysis.
In conclusion, 1-Aminooxy-3-Aminopropane (CAS No. 98532-00-4) is a highly versatile compound with a wide range of applications in chemical and pharmaceutical research. Its unique chemical properties make it an invaluable reagent for synthetic transformations, drug delivery systems, antibody-drug conjugates, advanced materials, and catalysis. As research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in advancing various scientific fields.
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